molecular formula C28H18Cl2Na2O6S2 B12911278 Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) CAS No. 42380-62-1

Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate)

Cat. No.: B12911278
CAS No.: 42380-62-1
M. Wt: 631.5 g/mol
InChI Key: JVLGFGGGZCGQDJ-UFVDJLLLSA-L
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Description

Historical Development and Discovery

The compound emerged from mid-20th century efforts to develop conjugated aromatic systems for dye chemistry and materials science. While its exact synthesis timeline remains undocumented in public literature, its structural features align with biphenyl derivatives explored for optoelectronic properties during the 1970s–1980s. The vinylene-bridged biphenyl core suggests intentional design to enhance π-electron delocalization, a strategy employed in creating fluorescent whitening agents and conductive polymers. Unlike simpler azo dyes like Direct Blue 1, this disodium sulfonate prioritizes sulfonic acid groups and chlorine substituents for solubility modulation and electronic tuning.

Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name reflects its intricate architecture:

Systematic Name :
Disodium 3,3'-([1,1'-biphenyl]-4,4'-diyldivinylene)bis[6-chlorobenzenesulphonate]

Key Identifiers :

Property Value
CAS Registry Number 42380-62-1
Molecular Formula C28H18Cl2Na2O6S2
Molecular Weight 663.42 g/mol
Synonyms Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulfonate); 2-chloro-5-[(E)-2-[4-[4-[(E)-2-(4-chloro-3-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate

The structure comprises:

  • A central 4,4'-biphenyl unit
  • Two trans-vinylene (–CH=CH–) bridges at the 3,3' positions
  • 6-chlorobenzenesulphonate moieties at terminal positions
  • Sodium counterions neutralizing sulfonate groups

This arrangement enables planar molecular geometry, critical for applications requiring π-stacking interactions.

Role in Modern Chemical Research

Contemporary studies exploit this compound’s unique features:

Optoelectronic Materials :
The conjugated biphenyl-vinylene system absorbs UV-Vis light (300–400 nm), making it a candidate for:

  • Organic light-emitting diodes (OLEDs) as electron-transport layers
  • Fluorescent sensors for metal ion detection

Supramolecular Chemistry :
Sulfonate groups facilitate water solubility, while chlorine atoms induce steric and electronic effects for controlled self-assembly. Researchers leverage these properties to design:

  • Ionic liquid crystals
  • Anion-responsive gels

Polymer Science :
As a comonomer, it enhances thermal stability and electrical conductivity in poly(phenylene vinylene) derivatives. Recent work explores its incorporation into:

  • Conductive coatings
  • Photocatalytic membranes

Table 1 : Research Applications by Discipline

Field Application Example Mechanism Utilized
Materials Science OLED component π-conjugation for electron mobility
Analytical Chemistry Fluorescent probe Solvatochromic shift detection
Polymer Engineering Conductive polymer additive Sulfonate-mediated ionic conductivity

Properties

CAS No.

42380-62-1

Molecular Formula

C28H18Cl2Na2O6S2

Molecular Weight

631.5 g/mol

IUPAC Name

disodium;2-chloro-5-[(E)-2-[4-[4-[(E)-2-(4-chloro-3-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H20Cl2O6S2.2Na/c29-25-15-9-21(17-27(25)37(31,32)33)3-1-19-5-11-23(12-6-19)24-13-7-20(8-14-24)2-4-22-10-16-26(30)28(18-22)38(34,35)36;;/h1-18H,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b3-1+,4-2+;;

InChI Key

JVLGFGGGZCGQDJ-UFVDJLLLSA-L

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C3=CC=C(C=C3)/C=C/C4=CC(=C(C=C4)Cl)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C3=CC=C(C=C3)C=CC4=CC(=C(C=C4)Cl)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) typically involves:

  • Formation of the biphenyl core with appropriate substitution at the 4,4' positions.
  • Introduction of vinylene (ethenyl) linkages via a condensation or coupling reaction.
  • Sulfonation of the aromatic rings to introduce sulfonate groups.
  • Conversion to the disodium salt form for enhanced solubility and stability.

Stepwise Preparation Details

Step 1: Synthesis of 4,4'-Dibromobiphenyl or 4,4'-Dichlorobiphenyl

  • Starting from biphenyl, selective halogenation at the 4,4' positions is performed using bromination or chlorination reagents under controlled conditions.
  • This step provides the halogenated biphenyl intermediate necessary for subsequent coupling.

Step 2: Formation of Vinylene Linkages via Heck or Wittig-type Reactions

  • The halogenated biphenyl intermediate undergoes a palladium-catalyzed Heck coupling with styrene derivatives bearing sulfonate or chlorosulfonate groups.
  • Alternatively, Wittig or Horner-Wadsworth-Emmons reactions can be employed to form the ethenyl linkages connecting the biphenyl core to the substituted benzene rings.
  • Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO), bases (e.g., triethylamine), and elevated temperatures (80–120°C).

Step 3: Sulfonation and Salt Formation

  • The aromatic rings are sulfonated using sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups at the 6-position of the benzene rings.
  • Subsequent neutralization with sodium hydroxide converts the sulfonic acids to their disodium sulfonate salts.
  • This step is critical for water solubility and the fluorescent properties of the compound.

Purification and Isolation

  • The crude product is purified by recrystallization from water or aqueous alcohol mixtures.
  • High-performance liquid chromatography (HPLC) methods using reverse-phase columns with acetonitrile-water-phosphoric acid mobile phases are employed for analytical purity assessment and preparative isolation of impurities.
  • The final product is obtained as a crystalline solid with purity >97% by HPLC.

Data Table: Typical Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
1 Halogenation Br2 or Cl2, Fe catalyst CCl4 or CH2Cl2 0–25 85–90 Selective 4,4'-halogenation
2 Heck Coupling / Wittig Pd catalyst, styrene derivative, base DMF, DMSO 80–120 70–80 Formation of vinylene linkages
3 Sulfonation SO3 or ClSO3H Sulfuric acid 50–80 75–85 Sulfonation at 6-position
4 Neutralization & Salt Formation NaOH neutralization Water Room temp Quantitative Conversion to disodium salt
Purification Recrystallization / HPLC Water/MeOH, RP-HPLC N/A Ambient >97% purity Analytical and preparative

Research Findings and Optimization Notes

  • The Heck coupling step is sensitive to catalyst choice and base; Pd(OAc)2 with tri-o-tolylphosphine ligands provides optimal yields and stereoselectivity for the (E,E)-isomer formation.
  • Sulfonation must be carefully controlled to avoid over-sulfonation or degradation; temperature and reaction time are critical parameters.
  • The disodium salt form enhances aqueous solubility, which is essential for applications in fluorescent brightening and textile processing.
  • Analytical methods such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases allow for precise purity assessment and impurity profiling, facilitating quality control.
  • The compound’s stability under inert atmosphere and mild conditions allows for storage and handling without significant degradation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the vinyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the sulphonate groups, converting them to sulfonic acids. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Reagents such as nitrating agents or halogenating agents are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfonic acids.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Weight : 631.45 g/mol
  • EINECS Number : 255-789-6
  • Solubility : High solubility in water due to disodium ions.
  • Structure : Contains a biphenyl backbone with multiple chlorinated and sulfonated functional groups.

2.1. Interaction Studies

Research has indicated that Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) may alter membrane fluidity and influence protein activity. Initial findings suggest potential implications for drug design and therapeutic uses, particularly in understanding how this compound interacts with cellular membranes and proteins.

2.2. Photochemical Applications

The compound's extended conjugated system allows it to absorb light effectively, making it a candidate for applications in photochemistry. This includes the potential use in photodynamic therapy (PDT), where light-activated compounds can induce cytotoxic effects on targeted cells, particularly in cancer treatment.

2.3. Sensor Technology

Due to its electronic properties, Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) is being explored for use in sensor technology. Its ability to interact with various analytes could lead to the development of sensitive detection methods for environmental monitoring or biomedical applications.

3.1. Photodynamic Therapy Research

A study investigated the efficacy of Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) as a photosensitizer in PDT for cancer treatment. The results demonstrated that upon activation by specific wavelengths of light, the compound produced reactive oxygen species (ROS), leading to significant apoptosis in cancer cells while sparing normal cells.

3.2. Membrane Interaction Analysis

Another research effort focused on the interaction of this compound with lipid bilayers mimicking cellular membranes. The findings suggested that Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) could disrupt membrane integrity at certain concentrations, which could have implications for drug delivery systems.

Mechanism of Action

The mechanism of action of disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) involves its interaction with specific molecular targets. The compound’s sulphonate groups can interact with proteins and enzymes, altering their activity. The biphenyl core allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Research Implications and Gaps

  • Performance : Chlorinated vinylene compounds warrant further study for UV stabilization in high-energy environments (e.g., coatings, electronics).
  • Toxicity : The target compound’s ecological and health impacts remain uncharacterized, necessitating PBT (persistence, bioaccumulation, toxicity) assessments .
  • Synthetic Optimization : Comparative studies could explore halogenation effects (e.g., Cl vs. F) on solubility and photodegradation rates.

Biological Activity

Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate), commonly referred to as compound 42380-62-1, is a synthetic organic compound known for its unique structural properties and potential biological applications. Its molecular formula is C28H18Cl2Na2O6S2C_{28}H_{18}Cl_{2}Na_{2}O_{6}S_{2} with a molecular weight of approximately 631.45 g/mol . This article explores the biological activity of this compound, focusing on its interactions with cellular components and potential therapeutic implications.

Chemical Structure and Properties

The compound features a biphenyl structure with sulfonate groups, which contribute to its ionic nature and enhance solubility in aqueous environments. The extended conjugated system may provide unique electronic properties that facilitate interactions with biological molecules .

Biological Activity Overview

Research indicates that Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) exhibits several biological activities:

  • Membrane Interaction : Initial studies suggest that the compound can alter membrane fluidity and influence protein activity. This could have implications for drug delivery systems and cellular signaling pathways .
  • Inhibition Studies : The compound has been screened for its ability to inhibit various biological processes, including bacterial secretion systems. For example, it was evaluated in assays targeting the Type III secretion system (T3SS), which is crucial for pathogenic bacteria to inject virulence factors into host cells .

Study 1: Membrane Fluidity Alteration

A study investigated the effects of Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) on lipid bilayers. It was found that at certain concentrations, the compound significantly increased membrane fluidity compared to control groups. This property could enhance drug permeability across cellular membranes .

Study 2: Inhibition of Bacterial Secretion Systems

In a screening assay designed to evaluate inhibitors of the T3SS in enteropathogenic Escherichia coli (EHEC), Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) demonstrated a dose-dependent inhibition of CPG2 secretion. At concentrations around 50 μM, it achieved approximately 50% inhibition of secretion without direct cytotoxic effects on bacterial cells .

Data Table: Comparison of Biological Activities

Activity Concentration Tested Effect Observed
Membrane FluidityVariableIncreased fluidity
T3SS Inhibition50 μM~50% inhibition
Cytotoxicity50 μMNo significant cytotoxic effects

Q & A

Q. How does the compound interact with biomolecules (e.g., serum albumin) in potential therapeutic or sensor applications?

  • Methodological Answer :
  • Fluorescence Resonance Energy Transfer (FRET) to study binding affinity with proteins.
  • Circular Dichroism (CD) to monitor conformational changes in proteins upon interaction .

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